Product packaging for 2-Hydroxyphenethyl alcohol(Cat. No.:CAS No. 7768-28-7)

2-Hydroxyphenethyl alcohol

Cat. No.: B146627
CAS No.: 7768-28-7
M. Wt: 138.16 g/mol
InChI Key: ABFCOJLLBHXNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Classification

2-Hydroxyphenethyl alcohol is an organic compound with significant academic interest. Its systematic naming and classification are crucial for its identification and study.

IUPAC Name: 2-(2-hydroxyphenyl)ethanol

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The IUPAC name for this compound is 2-(2-hydroxyphenyl)ethanol. nih.gov This name precisely describes its molecular structure: a two-carbon ethanol (B145695) chain attached to a phenyl (benzene) ring at the first carbon, with a hydroxyl group on the second carbon of the ethanol chain and another hydroxyl group at the ortho (position 2) of the phenyl ring.

Synonyms

In scientific literature and commercial contexts, this compound is known by several synonyms. These alternative names are often based on its structure or historical usage. Common synonyms include:

o-Hydroxyphenethyl alcohol nih.govchemicalbook.com

2-Hydroxybenzeneethanol chemicalbook.com

2-(2-Hydroxyethyl)phenol chemicalbook.com

o-(2-Hydroxyethyl)phenol nih.govchemicalbook.com

2-(o-Hydroxyphenyl)ethanol nih.govchemicalbook.com

Classification as a Phenolic Alcohol

This compound is classified as a phenolic alcohol. nih.govwikipedia.org This classification arises from its bifunctional nature, possessing both a hydroxyl group attached to an aromatic ring (a phenol) and a hydroxyl group attached to a saturated carbon chain (an alcohol). This dual functionality influences its chemical reactivity and physical properties.

Occurrence and Distribution in Natural Sources

This compound is a naturally occurring compound found in various biological systems.

Presence in Plants and Fungi

Research has identified this compound in a number of natural sources. It has been reported in the fungus Taiwanofungus camphoratus and the mango plant (Mangifera indica). nih.gov Additionally, it is a known metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov

Comparison with Isomers in Natural Products

This compound has isomeric forms that are also found in nature, most notably tyrosol. Tyrosol, or 4-hydroxyphenethyl alcohol, is a well-known phenolic compound predominantly found in olive oil. mdpi.comrsc.orgnih.gov While both are phenylethanoids, the position of the hydroxyl group on the phenyl ring (ortho- in this compound and para- in tyrosol) leads to differences in their biochemical properties and distribution. researchgate.netnih.govnih.govymdb.canih.gov

Tyrosol and its derivative, hydroxytyrosol (B1673988), are the most abundant phenolic alcohols in olive oil. rsc.org Hydroxytyrosol is generated in nature through the hydrolysis of oleuropein (B1677263) during the ripening of olives. wikipedia.org The concentration of these compounds can vary depending on the ripeness of the olive and processing methods. wikipedia.org

Significance in Contemporary Chemical and Biological Research

This compound, also known as 2-(2-hydroxyphenyl)ethanol, is an organic compound that has garnered attention in chemical and biological research. smolecule.comlookchem.com Its unique structure, featuring a phenethyl framework with a hydroxyl group on the aromatic ring, makes it a valuable molecule for various scientific investigations. smolecule.com

This compound serves as a versatile building block in the field of organic synthesis. lookchem.comcymitquimica.com Its bifunctional nature, possessing both a phenolic and an alcoholic hydroxyl group, allows it to undergo a variety of chemical transformations. These reactions are fundamental to creating more complex molecules. smolecule.com

The compound is utilized in the synthesis of polymers, resins, and other specialty chemicals. cymitquimica.com For instance, it can react with triethyl or trimethyl aluminium to form cyclic products and organoaluminum oligomers. amerigoscientific.com The reactivity of its hydroxyl groups enables common organic reactions such as:

Esterification: Reaction with carboxylic acids to produce esters. smolecule.com

Oxidation: The hydroxyl groups can be oxidized to yield derivatives like quinones. smolecule.com

Alkylation and Acylation: The hydroxyls can react with alkylating or acylating agents to form ethers or acylated products, respectively. smolecule.com

A notable application is its use as a starting material for the synthesis of phenethyl trifluoroacetate (B77799) esters. mdpi.com Furthermore, research has demonstrated the use of 3-substituted isocoumarins, which can be converted to 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, highlighting a pathway from related heterocyclic compounds. researchgate.net This versatility makes this compound a valuable intermediate for constructing a diverse range of organic molecules. cymitquimica.com

The biological properties of this compound are an active area of investigation. smolecule.com Preliminary research has pointed towards several potential therapeutic effects, including antioxidant, cardioprotective, and neuroprotective activities. smolecule.com

The antioxidant capacity of this compound has been a particular focus. smolecule.commdpi.com Studies have shown that it can function as an antioxidant, a property attributed to its phenolic structure. smolecule.com Research comparing it with its isomers, 3- and 4-hydroxyphenethyl alcohol (tyrosol), revealed that the ortho-hydroxyl configuration of this compound significantly influences its radical scavenging ability, proving to be more potent than the meta and para isomers in certain assays. mdpi.com It has been shown to deactivate reactive oxygen species (ROS) such as singlet oxygen (O₂(¹Δg)) and superoxide (B77818) anion (O₂●⁻), and in some cases, hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO●). nih.gov Additionally, it can exhibit a synergistic antioxidant effect when combined with other commercial antioxidants. nih.gov

Beyond its antioxidant effects, this compound has demonstrated antimicrobial properties. nih.gov It has shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov The synthesis of its derivatives has also been explored for developing potential new antibacterial agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B146627 2-Hydroxyphenethyl alcohol CAS No. 7768-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOJLLBHXNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228312
Record name 2-Hydroxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7768-28-7
Record name 2-(2-Hydroxyethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7768-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7768-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYPHENYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways for 2 Hydroxyphenethyl Alcohol

Established Synthetic Routes

The synthesis of 2-hydroxyphenethyl alcohol, also known as 2-(2-hydroxyphenyl)ethanol, can be approached through several established chemical strategies. These routes primarily involve the construction of the hydroxyphenethyl framework through condensation reactions or the chemical reduction of a pre-existing functional group.

The reaction between phenol (B47542) and formaldehyde (B43269) is a cornerstone of polymer chemistry, leading to the formation of phenolic resins known as resoles (under basic conditions) and novolacs (under acidic conditions). unina.it The initial step in this process involves the formation of hydroxymethylphenols, which are isomers of phenol alcohols. researchgate.net

Under basic catalysis, the synthesis is initiated by the deprotonation of phenol to form the more nucleophilic phenoxide ion. stackexchange.com This ion then attacks the electrophilic carbonyl carbon of formaldehyde in a nucleophilic addition reaction. stackexchange.comncert.nic.in This addition primarily occurs at the ortho and para positions of the aromatic ring, which are activated by the hydroxyl group, to yield o-hydroxybenzyl alcohol (2-hydroxymethylphenol) and p-hydroxybenzyl alcohol (4-hydroxymethylphenol). stackexchange.comgoogle.com

The reaction is mechanistically similar to an aldol (B89426) condensation, where the phenoxide acts as the enolate equivalent. stackexchange.comncert.nic.in The resulting hydroxymethylphenols are more reactive than phenol itself and can react with additional formaldehyde molecules or condense with other phenol molecules to begin forming oligomers and eventually the cross-linked Bakelite polymer. unina.itstackexchange.com While this condensation is a primary method for producing phenol alcohols (hydroxymethylphenols), it is important to note that these are structural isomers of hydroxyphenethyl alcohols.

The condensation of phenol and formaldehyde is typically catalyzed by a base to produce resole resins. google.com Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are common alkaline catalysts for this reaction, promoting the formation of the phenoxide ion necessary for the initial nucleophilic attack on formaldehyde. google.comuc.edu The use of KOH has been shown to yield faster curing resins compared to NaOH. google.com Aqueous solutions of resole-type phenol-formaldehyde condensates are produced using potassium hydroxide as the catalyst. chemko.sk While less common in general resin production, lithium hydroxide has also been utilized in specific phenol-formaldehyde condensation processes, such as in the synthesis of a polymeric lithium salt electrode material. nih.gov

Summary of Catalysts in Phenol-Formaldehyde Condensation
CatalystCatalyst TypeRole in ReactionReference
Potassium Hydroxide (KOH)BasePromotes formation of phenoxide ion; leads to faster curing resins. google.comgoogle.comchemko.sk
Sodium Hydroxide (NaOH)BasePromotes formation of phenoxide ion. google.comgoogle.com
Lithium Hydroxide (LiOH)BaseUsed in the synthesis of specific polymeric lithium salts. nih.gov

Following the synthesis, the isolation of polar products like phenolic alcohols from the complex reaction mixture is crucial. Multi-stage countercurrent extraction is a highly effective liquid-liquid extraction technique for this purpose. zaiput.com This method is particularly useful when the partition coefficient of the target compound between two immiscible solvents is low, as it allows for high recovery rates by repeating the extraction step multiple times. zaiput.com

In a countercurrent scheme, the aqueous feed containing the product is passed in the opposite direction to an organic solvent stream. zaiput.comyoutube.com This maximizes the concentration gradient, which is the driving force for mass transfer, thereby enhancing separation efficiency even for highly polar molecules like phenylethanoid glycosides and other phenolic compounds. youtube.combrunel.ac.uk The process can overcome issues associated with solid-phase adsorbents, such as irreversible adsorption of hydroxylated compounds. brunel.ac.uk This technique is applicable for the recovery of phenolic antioxidants from complex aqueous mixtures, such as olive mill wastewater. olive-ltd.com.au

A more direct and specific route to synthesizing this compound is through the chemical reduction of 2-hydroxyphenylacetic acid. This method leverages powerful reducing agents capable of converting a carboxylic acid functional group into a primary alcohol.

The reduction of aldehydes and ketones to alcohols is a common transformation, often accomplished using sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in For the reduction of carboxylic acids, the more potent reducing agent, lithium aluminium hydride (LiAlH₄), is typically required. A well-documented example is the synthesis of the isomeric compound tyrosol (4-hydroxyphenethyl alcohol), which is prepared by the reduction of 2-(4-hydroxyphenyl)acetic acid or its methyl ester using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF). echemi.comresearchgate.net By analogy, this compound can be efficiently synthesized by the LiAlH₄ reduction of 2-hydroxyphenylacetic acid. 2-Hydroxyphenylacetic acid itself is known as a metabolic byproduct of the essential amino acid phenylalanine. rupahealth.com

Phenol-Formaldehyde Condensation and Countercurrent Extraction

Chemical Reactions and Derivatization Strategies

This compound possesses two reactive sites: the phenolic hydroxyl group and the primary aliphatic alcohol group. These functional groups allow for a variety of chemical reactions and derivatization strategies.

One notable reaction involves its interaction with organoaluminum compounds. This compound reacts with triethyl or trimethyl aluminium to form cyclic products and organoaluminium oligomers. chemicalbook.com For analytical purposes, the hydroxyl groups can be derivatized. For instance, the compound can be methylated using reagents like diazomethane (B1218177) for identification via HPLC. usda.gov Another common derivatization for analysis by gas chromatography-mass spectrometry (GC-MS) is silylation, forming a trimethylsilyl (B98337) (TMS) derivative. nih.gov

Derivatization and Reactions of this compound
ReagentReaction TypeProductReference
Triethyl or Trimethyl AluminiumCyclization / OligomerizationCyclic products and organoaluminium oligomers chemicalbook.com
DiazomethaneMethylationIsomeric methoxyphenethyl alcohols usda.gov
Trimethylsilylating agent (e.g., BSTFA)SilylationThis compound, TMS derivative nih.gov

Reactions with Hydrogen Halides: Substitution Mechanisms

The reaction of alcohols with hydrogen halides (HX, where X = Cl, Br, I) is a fundamental transformation in organic synthesis, leading to the formation of alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, the nature of which (SN1 or SN2) is primarily dictated by the structure of the alcohol. chemistrysteps.comucalgary.calibretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which parallels their acidity. ucalgary.calibretexts.org

For this compound, which is a primary alcohol, the reaction with hydrogen halides is expected to proceed through an SN2 mechanism. chemistrysteps.comlibretexts.org The first step in the mechanism is the protonation of the hydroxyl group by the strong acid, which converts the poor leaving group (OH-) into a good leaving group (H2O). chemistrysteps.comlibretexts.orglibretexts.org Subsequently, the halide ion (a good nucleophile) attacks the carbon atom bearing the leaving group in a concerted step, displacing the water molecule and forming the corresponding 2-hydroxyphenethyl halide. chemistrysteps.com

The general mechanism for the SN2 reaction of a primary alcohol with a hydrogen halide is as follows:

Protonation of the alcohol: ROH + H-X → R-OH2+ + X-

Nucleophilic attack by the halide: X- + R-OH2+ → R-X + H2O

It is important to note that for secondary and tertiary alcohols, the reaction mechanism shifts towards SN1, involving the formation of a carbocation intermediate. ucalgary.calibretexts.orglibretexts.org However, due to the instability of primary carbocations, the SN2 pathway is favored for primary alcohols like this compound. libretexts.org

Dehydration to Alkenes

The dehydration of alcohols to form alkenes is another significant reaction in organic chemistry, typically catalyzed by strong acids. In the case of this compound, dehydration would lead to the formation of styrene (B11656). This transformation is of industrial interest as styrene is a key monomer for the production of various polymers. osti.gov

While acid-catalyzed dehydration is a common method, it can be accompanied by side reactions such as polymerization or oligomerization of the resulting styrene, especially under harsh conditions. osti.gov Research has focused on developing selective catalysts for this transformation. For instance, an iron(II) complex, [Fe(OTf)2(FOX)], has been reported as an effective homogeneous catalyst for the dehydration of 1-phenylethanol (B42297) to styrene. osti.gov This catalyst operates under moderate temperatures and without the need for a Brønsted acid, which can help to minimize side reactions. osti.gov The mechanism for this type of catalyzed dehydration is suggested to be an E1-type elimination. osti.gov

Another approach involves the heat treatment of related compounds in the presence of a dehydration catalyst. For example, 4-acetoxystyrene (B54282) can be synthesized by the dehydration of 4-acetoxyphenylmethylcarbinol using a catalyst like potassium hydrogen sulfate. google.com This suggests that similar catalytic systems could be applicable to the dehydration of this compound.

Reactions with Trialkylaluminium to Yield Cyclic Products and Organoaluminium Oligomers

The reaction of this compound with trialkylaluminium compounds (AlR3, where R = methyl or ethyl) has been studied, revealing the formation of both cyclic complexes and organoaluminium oligomers. researchgate.netresearchgate.netamerigoscientific.comchemicalbook.com These reactions are typically carried out with a specific molar ratio of the alcohol to the trialkylaluminium, such as 2:3. researchgate.netresearchgate.net

The bidentate nature of this compound, with its phenolic and primary alcohol hydroxyl groups, allows it to act as a ligand, coordinating with the aluminium centers. The reaction proceeds to form cyclic complexes, which can exist as trans and cis isomers. researchgate.netresearchgate.net In addition to these discrete cyclic molecules, the reaction also yields organoaluminium oligomers, which are described as amorphous solids that are insoluble in common organic solvents. researchgate.netresearchgate.net

The specific products and their yields can be influenced by the reaction conditions, such as the solvent used. For example, in the related reaction of 2-hydroxybenzyl alcohol with trimethylaluminium, the choice of solvent (diethyl ether vs. toluene) determines the isomeric form of the resulting cyclic product. researchgate.netresearchgate.net

Esterification Reactions (e.g., Trifluoroacetate (B77799) Esters)

Esterification is a widely used reaction to modify the properties of alcohols. In the case of this compound, esterification can be performed to enhance its lipophilicity, which can be advantageous for certain applications. mdpi.com

One example is the synthesis of 2-hydroxyphenethyl trifluoroacetate. mdpi.com This reaction can be carried out by dissolving this compound in trifluoroacetic acid, which serves as both the solvent and the reagent. The reaction mixture is heated at reflux, and the corresponding ester is obtained in a high yield. mdpi.com

Chemoselectivity on the Alcoholic Group

A key aspect of the esterification of this compound is the chemoselectivity of the reaction. The molecule possesses two hydroxyl groups: a phenolic hydroxyl and a primary alcoholic hydroxyl. Under certain conditions, it is possible to selectively esterify the alcoholic hydroxyl group without affecting the phenolic group. mdpi.com

For instance, in the synthesis of 2-hydroxyphenethyl trifluoroacetate using trifluoroacetic acid, the reaction is selective for the alcoholic group when the reaction time is kept short (e.g., 2 hours). mdpi.com However, if the reaction time is extended (e.g., to 24 hours), trifluoroacetylation can also occur at the phenolic group. mdpi.com This demonstrates that reaction time is a critical parameter for controlling the chemoselectivity of the esterification.

Other methods for achieving chemoselective esterification of phenolic alcohols include using specific activating agents. The Mitsunobu reaction, for example, has been used for the chemoselective esterification of phenolic acids with phenolic alcohols. researchgate.net

Comparative Studies with Isomers

Comparative studies on the esterification of isomers of hydroxyphenethyl alcohol provide insights into the influence of the hydroxyl group's position on the aromatic ring on the reaction and the properties of the resulting esters. A study involving the synthesis of trifluoroacetate esters of this compound, 3-hydroxyphenethyl alcohol, and 4-hydroxyphenethyl alcohol (tyrosol) has been conducted. mdpi.com

The synthesis for all isomers was performed under the same conditions, reacting the respective hydroxyphenethyl alcohol with trifluoroacetic acid. mdpi.com The resulting trifluoroacetate esters were obtained in excellent yields for all isomers, indicating that the position of the phenolic hydroxyl group does not significantly hinder the esterification of the primary alcohol function under these conditions. mdpi.com The primary factor influencing the rate of esterification in such cases is often the molecular weight of the alcohol. researchgate.net

Table 1: Yields of Trifluoroacetate Esters of Hydroxyphenethyl Alcohol Isomers
Starting MaterialProductYield (%)
This compound2-Hydroxyphenethyl trifluoroacetate96
3-Hydroxyphenethyl alcohol3-Hydroxyphenethyl trifluoroacetate95
4-Hydroxyphenethyl alcohol4-Hydroxyphenethyl trifluoroacetate98

Data sourced from a study on the synthesis of phenethyl trifluoroacetate esters. mdpi.com

Glycosylation Methods for Derivatives

Glycosylation, the attachment of a carbohydrate moiety to another molecule, is a significant method for modifying the properties of natural products, often increasing their water solubility and altering their biological activity. nih.gov Several methods have been developed for the glycosylation of derivatives of this compound and its isomers.

One approach involves chemical synthesis using glycosyl donors and promoters. For instance, acetylated glycosyl bromides can be used as glycosyl donors in the presence of mild promoters like a ZnO-iodine combination to achieve stereoselective 1,2-trans-O-glycosylation. nih.gov This method has been successfully applied to the synthesis of various p-hydroxyphenylalkyl β-D-glucopyranosides. nih.gov

Enzymatic methods offer an alternative and often highly selective route to glycosides. β-Glucosidases and β-galactosidases have been employed for the glycosylation of hydroxyphenethyl alcohol isomers. researchgate.netnih.gov For example, the β-galactosidase from Enterobacter cloacae B5 has shown excellent transglycosylation activity towards tyrosol (4-hydroxyphenethyl alcohol) using lactose (B1674315) as the glycosyl donor, producing a high yield of tyrosol galactosides. nih.gov

Another enzymatic approach utilized Novozym 188, an industrial β-glucosidase that also exhibits β-mannosidase activity, for the β-mannosylation of tyrosol and hydroxytyrosol (B1673988). mdpi.com This reaction was chemoselective, with mannosylation occurring exclusively on the primary hydroxyl group of the phenylethanoid alcohols. mdpi.com

Table 2: Examples of Glycosylation Methods for Hydroxyphenethyl Alcohol Derivatives
AglyconeGlycosyl DonorMethod/CatalystProduct
p-O-acetylated arylalkyl alcoholsAcetylated glycosyl bromidesZnO-iodinep-Hydroxyphenylalkyl β-D-glucopyranosides
Tyrosol (4-hydroxyphenethyl alcohol)Lactoseβ-galactosidase from Enterobacter cloacae B5Tyrosol galactosides
Tyrosol and Hydroxytyrosolβ-D-mannopyranosyl-(1→4)-D-mannoseNovozym 188 (β-mannosidase activity)Tyrosol β-D-mannopyranoside and Hydroxytyrosol β-D-mannopyranoside

Information compiled from studies on chemical and enzymatic glycosylation. nih.govnih.govmdpi.com

Stereoselective 1,2-trans-O-glycosylation

The stereoselective synthesis of 1,2-trans-O-glycosides of this compound is a crucial process for obtaining specific biologically active compounds. This type of glycosylation results in the formation of a glycosidic bond where the anomeric substituent and the substituent at the C-2 position of the glycosyl donor are in a trans relationship. The 1,2-trans configuration is prevalent in many naturally occurring O-glycosides. beilstein-journals.org The primary strategy to achieve this stereoselectivity relies on the neighboring group participation of a C-2 acyl protecting group on the glycosyl donor.

A general strategy for the synthesis of phenylethanoid glycosides, which includes derivatives of this compound, often involves the construction of 1,2-trans β- and α-glycosidic bonds without using a participating acyl protecting group, which may not be compatible with ester functions present in the target molecules. ntu.edu.twnih.gov

Various methods have been explored to promote the stereoselective 1,2-trans-O-glycosylation of phenolic alcohols. These include the use of mild catalysts and promoters that can efficiently activate glycosyl donors, typically acetylated glycosyl bromides, while being compatible with other functional groups in the aglycone, such as a protected phenolic hydroxyl group. beilstein-journals.orgbeilstein-journals.org For instance, studies on related p-hydroxyphenylalkyl alcohols have investigated promoters like a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with iodine, and a ZnO–ZnCl2 system. beilstein-journals.orgbeilstein-journals.org A novel and effective promoter, ZnO–I2, has also been identified for stereoselective 1,2-trans-glycoside synthesis, showing high yields and selectivity for the 1,2-trans product. beilstein-journals.org

In the context of synthesizing glycofuranosides, a more stereoselective glycosylation method promoted by basic zinc carbonate has been utilized. semanticscholar.org This method, when applied to a protected hydroxytyrosol (a derivative of this compound) with pentofuranosyl bromides as donors, yielded exclusively 1,2-trans-furanosides. semanticscholar.org The reaction is typically conducted in the presence of 4 Å molecular sieves to prevent hydrolysis of the glycosyl donor. semanticscholar.orgnih.gov

The choice of glycosyl donor, promoter, and reaction conditions all play a critical role in the outcome of the stereoselective 1,2-trans-O-glycosylation. The following table summarizes various methodologies that have been applied to the synthesis of related phenylethanoid glycosides, which are instructive for the glycosylation of this compound.

Table 1: Methodologies for Stereoselective 1,2-trans-O-glycosylation of Phenolic Alcohols

Glycosyl Donor Aglycone (Acceptor) Promoter/Catalyst Solvent Yield Anomeric Ratio (α:β) Reference
Acetylated Glycosyl Bromide p-O-acetylated arylalkyl alcohols DDQ-Iodine - Good to high Exclusively 1,2-trans beilstein-journals.orgbeilstein-journals.org
Acetylated Glycosyl Bromide p-O-acetylated arylalkyl alcohols ZnO-ZnCl2 - Good to high Exclusively 1,2-trans beilstein-journals.orgbeilstein-journals.org
Acetylated Glycosyl Bromide p-O-acetylated arylalkyl alcohols ZnO-Iodine - Good to high Exclusively 1,2-trans beilstein-journals.org
2,3,5-tri-O-acetyl-L-arabinofuranosyl bromide Protected Hydroxytyrosol Basic ZnCO3 Toluene 69% 0:100 semanticscholar.orgnih.gov
2,3,5-tri-O-acetyl-D-ribofuranosyl bromide Protected Hydroxytyrosol Basic ZnCO3 Toluene 75% 0:100 semanticscholar.orgnih.gov
2,3-di-O-acetyl-5-O-benzoyl-D-apiofuranosyl bromide Protected Hydroxytyrosol Basic ZnCO3 Toluene 55% 0:100 semanticscholar.orgnih.gov

Enzymatic approaches also offer a pathway for stereoselective glycosylation. For example, Novozym 188, a crude enzyme mixture from Aspergillus niger, has been used for the β-mannosylation (a 1,2-trans glycosylation) of tyrosol and hydroxytyrosol. mdpi.com This enzymatic transglycosylation occurred chemoselectively on the primary hydroxyl group of the phenylethanoid alcohols. mdpi.com

Advanced Research on Biological Activities of 2 Hydroxyphenethyl Alcohol

Antioxidant Mechanisms and Efficacy

The antioxidant activity of 2-Hydroxyphenethyl alcohol is a key area of its biological profile. Its efficacy is attributed to its ability to neutralize harmful free radicals and modulate cellular oxidative stress through various mechanisms.

Free Radical Scavenging Capabilities

The capacity of this compound to directly scavenge free radicals is a primary measure of its antioxidant potential. This has been evaluated using several established chemical assays and by observing its interaction with specific reactive oxygen species.

The radical scavenging activity of this compound has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In the ABTS assay, this compound demonstrated good antioxidant capacity. nih.gov Notably, its activity was found to be greater than its meta- and para-isomers (3-hydroxyphenethyl alcohol and 4-hydroxyphenethyl alcohol, also known as tyrosol), highlighting that the ortho-position of the hydroxyl group on the aromatic ring enhances radical scavenging ability in this assay. nih.gov

Conversely, in the DPPH assay, the antioxidant capacity of monohydroxylated phenethyl alcohols, including the 2-hydroxy isomer, was found to be low. nih.gov This difference in activity between the ABTS and DPPH assays can be attributed to the different reaction mechanisms and conditions of the assays. nih.gov

Table 1: Comparative Antioxidant Activity of Phenethyl Alcohol Isomers

Compound Isomer Position Relative Antioxidant Activity (ABTS Assay)
This compound ortho Higher than meta and para isomers nih.gov
3-Hydroxyphenethyl alcohol meta Lower than ortho isomer nih.gov
4-Hydroxyphenethyl alcohol (Tyrosol) para Lower than ortho isomer nih.gov

This table is based on qualitative comparisons reported in the cited literature.

Beyond standardized assays, the specific interactions of this compound with various reactive oxygen species (ROS) have been investigated. Studies have shown that it is effective in deactivating several key ROS. Specifically, this compound can deactivate singlet oxygen (O₂(¹Δg)) and the superoxide (B77818) radical (O₂•⁻). nih.govconicet.gov.arresearchgate.net Furthermore, it has been shown to inhibit hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (HO•). nih.govconicet.gov.arresearchgate.net This broad-spectrum ROS inhibition underscores its comprehensive antioxidant potential.

Table 2: ROS Inhibition Profile of this compound

Reactive Oxygen Species (ROS) Symbol Inhibition by this compound
Singlet Oxygen O₂(¹Δg) Yes nih.govconicet.gov.ar
Superoxide Radical O₂•⁻ Yes nih.govconicet.gov.ar
Hydrogen Peroxide H₂O₂ Yes nih.govconicet.gov.ar

Modulation of Oxidative Stress in Cellular Models (e.g., L6 Myoblasts)

The antioxidant effects of this compound have also been confirmed in cellular environments. Studies utilizing L6 myoblasts, a cell line derived from rat skeletal muscle, have provided insights into its protective effects against oxidative stress. nih.gov In these cellular models, the radical scavenging capacity was evaluated using the 2′,7′-dichlorodihydrofluorescein diacetate (DCF) assay. researchgate.net The results indicated that phenolic derivatives, including this compound, exert a significant antioxidant effect, protecting the cells from radical-induced damage. nih.govresearchgate.net These findings demonstrate that the compound's antioxidant activity is not limited to chemical systems but extends to biological contexts, where it can help mitigate cellular oxidative stress. nih.gov

Synergistic Antioxidant Effects with Commercial Antioxidants

An important aspect of antioxidant research is the potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. Research has demonstrated that this compound exhibits a synergistic antioxidant effect when used in combination with commercial antioxidants. nih.govconicet.gov.ar This finding is significant as it suggests that this compound could be used to enhance the efficacy of existing antioxidant formulations in applications such as food preservation. nih.gov

Antimicrobial Properties

In addition to its antioxidant activity, this compound has been noted for its antimicrobial properties. nih.govguidechem.com Investigations have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, it has demonstrated an antimicrobial effect against Staphylococcus aureus and Escherichia coli. nih.govconicet.gov.ar This broad-spectrum activity suggests its potential utility as a preservative or antimicrobial agent. For context, the related isomer 4-hydroxyphenethyl alcohol has also been identified as having antimicrobial activity against E. coli and Candida albicans. nih.gov

Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound, also known as tyrosol, has demonstrated notable antimicrobial properties against a spectrum of pathogenic bacteria. Research has confirmed its activity against both Gram-positive and Gram-negative bacteria, including the frequently encountered pathogens Staphylococcus aureus and Escherichia coli. nih.gov Studies have shown that this compound is effective in inhibiting the growth of these bacterial strains. mdpi.com A structurally related compound, phenethyl alcohol, has also been shown to possess bactericidal activity against these same microorganisms.

The antibacterial efficacy of this compound is a subject of ongoing research, with studies focusing on determining the minimum inhibitory concentrations (MIC) required to suppress bacterial growth. This activity underscores the potential of this compound as a naturally derived antimicrobial agent.

Table 1: Documented Antibacterial Activity of this compound and Related Compounds

Compound Bacterial Strain Activity Reference
This compound Staphylococcus aureus Antimicrobial activity observed nih.gov
This compound Escherichia coli Antimicrobial activity observed nih.gov
Phenethyl alcohol Staphylococcus aureus Bactericidal
Phenethyl alcohol Escherichia coli Bactericidal

Proposed Mechanisms of Action (e.g., Disruption of Microbial Cell Membranes, Enzyme Inhibition)

The antimicrobial effects of this compound and similar phenolic compounds are believed to stem from their ability to compromise the structural integrity of bacterial cells. A primary proposed mechanism is the disruption of the microbial cell membrane. nih.govmdpi.com This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

For alcohols in general, the antimicrobial action is linked to the denaturation of proteins and the solubilization of lipids within the cell membrane. contecinc.com This process requires water to be effective. contecinc.com Specifically for phenethyl alcohol, a related compound, microscopic examination has revealed that it can cause the permeabilization of the cell envelopes in Gram-negative bacteria. In the case of the Gram-positive bacterium S. aureus, it has been observed to solubilize the plasmic membrane. This damage to the membrane integrity is correlated with a rapid and total leakage of potassium ions (K+), a key indicator of cell membrane disruption.

Further research into compounds with similar structures suggests that the mechanism can involve inducing structural changes on the external surfaces of bacteria, leading to cell membrane rupture or deformation. nih.govmdpi.com While membrane damage is a significant factor, it may not be the sole cause of the lethal effect, with other mechanisms such as enzyme inhibition also potentially playing a role. mdpi.com

Anti-inflammatory Investigations

This compound has been the subject of numerous investigations for its anti-inflammatory properties. chemfaces.comresearchgate.net Research has shown that it can play a role in modulating inflammatory responses within the body. One of the key mechanisms identified is its ability to attenuate the production of pro-inflammatory cytokines. chemfaces.com

Studies using in vitro models have provided insights into its mode of action. For instance, in cultured astrocyte cells under oxygen-glucose deprivation, a model for ischemia, this compound was found to protect against cell viability loss and suppress the inflammatory response. chemfaces.com This was achieved by preventing the degradation of IκBα, which in turn inhibits the activation of the transcription factor NF-κB, a central regulator of inflammation. chemfaces.com

Furthermore, investigations involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, have demonstrated the anti-inflammatory potential of related compounds. Salidroside, a glucoside of tyrosol, was shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory pathway. mdpi.com This effect was linked to the inhibition of the TLR4/TAK1 signaling pathway, which subsequently blocks the activation of both NF-κB and MAPK signaling pathways. mdpi.com These findings suggest that this compound and its derivatives may exert their anti-inflammatory effects by targeting multiple key points in the inflammatory cascade.

Other Biological Effects and Emerging Research Areas

Emerging research has highlighted the potential of derivatives of this compound as cytotoxic agents against various cancer cell lines. These studies focus on chemically modified versions of the parent compound to enhance their anticancer activity.

One such derivative, 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol, isolated from Empetrum nigrum var. japonicum, has demonstrated significant cytotoxic activity. researchgate.nettandfonline.com This compound was tested against human colon carcinoma (HCT116), human cervix epithelioid carcinoma (HeLa), and human promyelocytic leukemia (HL-60) cells. tandfonline.com The results indicated that it inhibited the viability of these cancer cells, with 50% inhibitory concentrations (IC50) below 100 μM for all three cell lines. tandfonline.com

Another study focused on synthesized derivatives, p-tyrosyl acetate (B1210297) and p-tyrosyl gallate, and compared their cytotoxicity to the parent compound. scispace.com Of the compounds tested, p-tyrosyl gallate exhibited the most potent cytotoxic effects against HeLa cells, with an IC50 value of approximately 300 μM. scispace.com The mechanism of its action in HeLa cells was found to involve the induction of cell cycle arrest in the S phase and the inhibition of DNA replication. scispace.com Specifically, p-tyrosyl gallate was shown to inhibit key replication proteins, with DNA polymerase α-primase identified as a potential main target. scispace.com

Table 2: Cytotoxic Activity of this compound Derivatives

Derivative Cancer Cell Line IC50 Value Reference
4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol HCT116 < 100 μM tandfonline.com
4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol HeLa < 100 μM tandfonline.com
4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol HL-60 < 100 μM tandfonline.com
p-Tyrosyl gallate HeLa ~300 μM scispace.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
p-Tyrosol
Phenethyl alcohol
Salidroside
4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol
p-Tyrosyl acetate
p-Tyrosyl gallate
IκBα
Nitric oxide
Inducible nitric oxide synthase
Cyclooxygenase-2
Staphylococcus aureus
Escherichia coli

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Position on Biological Activity

The position of the hydroxyl (-OH) group on the aromatic ring of phenethyl alcohol is a critical determinant of its biological, chemical, and physical properties. rsc.org The radical scavenging ability, a key measure of antioxidant potential, is heavily influenced by the location of this hydroxyl group. mdpi.com Research indicates a close relationship between cytotoxic activity and radical scavenging activity, which is derived from the ortho-para preference in dihydroxybenzenes. researchgate.net

In the case of monohydroxylated phenethyl alcohol isomers, the ortho-hydroxylated derivative (2-hydroxyphenethyl alcohol) has been shown to possess stronger antioxidant capabilities than its meta (3-hydroxyphenethyl alcohol) and para (4-hydroxyphenethyl alcohol, or tyrosol) counterparts. mdpi.com This enhanced activity in the ortho position is potentially due to the formation of a hydrogen bond between the phenolic proton and the oxygen atom in the ethyl side chain. mdpi.com This intramolecular interaction may facilitate the generation of the radical species, thereby enhancing its scavenging capacity. mdpi.com

Comparison of this compound with Positional Isomers (3-Hydroxyphenethyl Alcohol, 4-Hydroxyphenethyl Alcohol/Tyrosol)

Direct comparisons between the three main positional isomers of hydroxyphenethyl alcohol reveal significant differences in their biological effects, stemming from the distinct placement of the single hydroxyl group on the phenyl ring. ecronicon.net

The antioxidant activities of this compound, 3-hydroxyphenethyl alcohol, and 4-hydroxyphenethyl alcohol (tyrosol) vary depending on the specific reactive species being targeted. In assays evaluating radical scavenging, this compound consistently demonstrates superior potency. mdpi.com For instance, in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, the ortho isomer (this compound) proved to be more effective than the meta and para isomers. mdpi.com

However, when interacting with different reactive oxygen species (ROS), the activities can differ. One study found that while all three isomers could deactivate singlet oxygen (O₂(¹Δg)) and the superoxide (B77818) radical (O₂•-), only the 2-OH and 3-OH isomers were capable of inhibiting hydrogen peroxide (H₂O₂) and the hydroxyl radical (HO•). nih.govresearchgate.net In studies involving singlet oxygen, 3-hydroxyphenethyl alcohol was identified as a better antioxidant than both the 2-OH and 4-OH isomers due to its higher physical deactivation of the species while remaining chemically intact. conicet.gov.ar

Table 1: Comparative Antioxidant Activity of Hydroxyphenethyl Alcohol Isomers

CompoundRelative Antioxidant Potency (ABTS Assay)Activity Against Specific ROS
This compound HighestDeactivates O₂(¹Δg), O₂•-, H₂O₂, HO• nih.govresearchgate.net
3-Hydroxyphenethyl alcohol Lower than 2-OH isomerDeactivates O₂(¹Δg), O₂•-, H₂O₂, HO• nih.govresearchgate.netconicet.gov.ar
4-Hydroxyphenethyl alcohol (Tyrosol) Lower than 2-OH isomerDeactivates O₂(¹Δg), O₂•- nih.govresearchgate.net

This table is interactive. Users can sort columns to compare data.

The antimicrobial properties of the hydroxyphenethyl alcohol isomers also show variation. Research investigating their effects on common bacteria such as Staphylococcus aureus and Escherichia coli has been conducted to understand their potential as preservatives. nih.govconicet.gov.ar In these studies, this compound was the only one of the three isomers to demonstrate discernible antimicrobial activity against the tested strains. nih.gov This suggests that the ortho positioning of the hydroxyl group is particularly advantageous for antimicrobial efficacy, in addition to its role in antioxidant activity.

Impact of Derivatization on Biological Efficacy and Lipophilicity

To enhance the utility of phenolic compounds like this compound in non-aqueous systems such as cosmetics or foods, their lipophilicity (fat-solubility) can be increased through derivatization. mdpi.comresearchgate.net This is often achieved by esterification of the alcoholic hydroxyl group on the ethyl side chain, which avoids modifying the phenolic hydroxyl group responsible for the core antioxidant activity. researchgate.net

Synthesizing trifluoroacetate (B77799) esters of hydroxyphenethyl alcohols is one such strategy. mdpi.com This derivatization significantly increases the lipophilicity of the parent compounds, as confirmed by experimental logP values. mdpi.comresearchgate.net For instance, while this compound, 3-hydroxyphenethyl alcohol, and tyrosol have similar logP values, their corresponding trifluoroacetate esters exhibit greater lipophilicity. mdpi.comnih.gov

This chemical modification also impacts biological efficacy. The trifluoroacetate ester of this compound showed a higher antioxidant activity than the esters of the other two isomers, mirroring the trend observed with the parent compounds. mdpi.com This indicates that the structural advantage conferred by the ortho-hydroxyl group is retained even after derivatization of the side chain. mdpi.com The synthesis of lipophilic derivatives is a key strategy for improving properties like metabolic stability and bioavailability. researchgate.netresearchgate.net

Table 2: Lipophilicity (logP) of Hydroxyphenethyl Alcohols and Their Trifluoroacetate Esters

CompoundParent Compound logPTrifluoroacetate Ester logP
This compound 1.252.37
3-Hydroxyphenethyl alcohol 1.252.39
4-Hydroxyphenethyl alcohol (Tyrosol) 1.242.38

Source: Data extracted from a 2018 study by Bernini et al. published in Molecules. mdpi.comnih.gov This table is interactive.

Applications in Advanced Materials and Chemical Synthesis

Use as a Precursor in Organic Synthesis

2-Hydroxyphenethyl alcohol serves as a key intermediate in the synthesis of a range of organic compounds. lookchem.comlookchem.com Its structure is a valuable building block for producing pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com One notable application is in the synthesis of heterocyclic compounds. For instance, it is a precursor for producing 2,3-dihydrobenzofuran, a significant structural motif in many biologically active compounds. nih.govcore.ac.uk The cyclization can be achieved under various catalytic conditions, including acidic and basic environments. core.ac.uk

The compound's utility extends to the synthesis of dihydrobenzosiloles, which can be further converted into valuable benzosiloles. nih.gov It is also used in the preparation of aryl-alkyl cyclic sulfates. harvard.edu Furthermore, its derivatives are intermediates in the synthesis of drugs like the beta-adrenergic blocking agent betaxolol (B1666914) and certain antihypertensive agents. google.comgoogle.com

Formation of Cyclic Products and Organoaluminium Oligomers

The reaction of this compound with trialkylaluminium compounds, such as trimethylaluminium (AlMe₃) and triethylaluminium (AlEt₃), has been a subject of detailed study. researchgate.netresearchgate.net These reactions, typically conducted at a 3:2 molar ratio of AlR₃ to the diol, lead to the formation of both cyclic complexes and organoaluminium oligomers. researchgate.netresearchgate.net

When this compound reacts with trimethylaluminium in diethyl ether, it yields a mixture of cis and trans isomers of a cyclic complex in a 76% yield. researchgate.net The oligomers produced alongside these cyclic products are typically amorphous solids that are insoluble in common organic solvents. researchgate.netresearchgate.net The formation of these products is influenced by the reaction solvent and the nature of the alkyl groups on the aluminium. researchgate.net The ability of this compound to act as a bidentate ligand is central to the formation of these complex organometallic structures. researchgate.netresearchgate.net

Table 1: Reaction of this compound with Trimethylaluminium

Reactant Molar Ratio (Diol:AlR₃) Solvent Products Yield
This compound 2:3 Diethyl ether Mixture of cis and trans cyclic isomers and organoaluminium oligomers 76%

Adsorption Studies on Thin-Film Aluminium and Magnesium Oxides

The adsorption of this compound on metal oxide surfaces has been investigated using techniques like inelastic electron tunnelling spectroscopy (IETS). sigmaaldrich.comamerigoscientific.comchemicalbook.com These studies provide insights into the chemical interactions at the molecule-surface interface, which is crucial for applications in catalysis and materials science.

Research on thin-film plasma-grown aluminium and magnesium oxides indicates that this compound likely forms a seven-membered chelate ring upon adsorption on both surfaces. researchgate.netresearchgate.net This chelation involves both the phenolic and the alcoholic hydroxyl groups interacting with the oxide surface. researchgate.net The formation of such a stable surface complex is a key aspect of its adsorption behavior. researchgate.net The study of how molecules like this compound bind to oxide surfaces is fundamental to understanding catalytic mechanisms and the surface modification of materials. jst.go.jpresearchgate.netresearchgate.net

Table 2: Adsorption Characteristics of this compound

Substrate Adsorption Mechanism Technique
Thin-film Aluminium Oxide Probable seven-membered chelate ring formation Inelastic Electron Tunnelling Spectroscopy (IETS)
Thin-film Magnesium Oxide Probable seven-membered chelate ring formation Inelastic Electron Tunnelling Spectroscopy (IETS)

Analytical Methodologies in Research

Spectroscopic Characterization (e.g., NMR, IR, GC-MS)

Spectroscopic techniques are indispensable for the structural elucidation of 2-hydroxyphenethyl alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR, the signals corresponding to the protons of this compound appear at specific chemical shifts, and their splitting patterns provide information about neighboring protons. For instance, the aromatic protons typically resonate in the downfield region, while the aliphatic protons of the ethyl group appear more upfield.

Interactive Table: ¹H NMR Spectroscopic Data for this compound Note: The following data is a representative example and may vary based on the solvent and experimental conditions.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.19-7.12 Multiplet
Aromatic H 6.90 Triplet
Aromatic H 6.84 Doublet
-OH (phenolic) 5.63 Broad Singlet
-CH₂- (adjacent to aromatic ring) 3.03 Triplet

Interactive Table: ¹³C NMR Spectroscopic Data for this compound Note: The following data is a representative example and may vary based on the solvent and experimental conditions.

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic C 156.0
Quaternary Aromatic C 123.3
Aromatic CH 131.0
Aromatic CH 128.4
Aromatic CH 120.8
Aromatic CH 115.9
-CH₂- (adjacent to aromatic ring) 30.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. Key absorptions include a broad band for the hydroxyl (-OH) groups, sharp peaks for the C-H bonds of the aromatic ring, and absorptions for the C-O stretching and C-H stretching of the aliphatic side chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, shows the mass-to-charge ratio of the parent ion and its fragments. This information is used to confirm the identity and structure of this compound. researchgate.net this compound has also been noted as a matrix for a specialized mass spectrometry technique known as Liquid Secondary Ion Mass Spectrometry (LSIMS). spectroscopyonline.com

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for the isolation of this compound from natural sources or reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compound between the two phases. For alcoholic compounds, reversed-phase HPLC with a C18 column is often used. oiv.int

The purity of a this compound sample can be determined by analyzing it with HPLC. A pure sample will ideally show a single peak in the chromatogram. The presence of other peaks indicates impurities. HPLC can also be used for the preparative isolation of this compound, where the fraction corresponding to the compound's peak is collected. internationaloliveoil.org

Interactive Table: Example HPLC Parameters for Alcoholic Compound Analysis

Parameter Condition
Column C18
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 0.5-1.5 mL/min
Detection UV detector (e.g., at 210 nm or 280 nm) or Refractive Index (RI) detector internationaloliveoil.org

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

GC is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, an inert gas mobile phase carries the vaporized sample through a column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. nih.gov

For purity assessment, a GC analysis of a this compound sample should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a measure of its purity. To enhance volatility and improve peak shape, alcoholic compounds are often derivatized to form trimethylsilyl (B98337) ethers before GC analysis. internationaloliveoil.org

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization for Enhanced Bioactivity

Future research into 2-hydroxyphenethyl alcohol is poised to explore the synthesis of novel derivatives to enhance its biological activities. As a phenolic compound, this compound possesses reactive sites—specifically its hydroxyl groups—that are amenable to chemical modification. smolecule.com Standard organic reactions provide a pathway to create a library of new molecules with potentially improved properties. smolecule.com

Key chemical reactions that can be employed for derivatization include:

Esterification: Reacting this compound with various carboxylic acids can produce esters. This modification can alter the compound's lipophilicity, potentially improving its ability to cross cell membranes and enhancing its bioavailability.

Alkylation and Acylation: The addition of alkyl or acyl groups to the hydroxyl moieties can also modify the molecule's physical and chemical properties, which may lead to an increase in specific biological activities. smolecule.com

Oxidation: Controlled oxidation of the hydroxyl groups could yield quinones or other oxidized derivatives, which may exhibit unique bioactivities. smolecule.com

The primary goal of such derivatization is to augment the inherent therapeutic potential of the parent molecule. For instance, while the isomer tyrosol and its derivatives have been studied for their antioxidant capabilities, a systematic exploration of this compound derivatives is warranted. By creating analogues with varied structural features, researchers can investigate structure-activity relationships, identifying which chemical modifications lead to the most significant improvements in antioxidant, anti-inflammatory, or other desired effects.

Derivatization ReactionPotential ReagentExpected Change in PropertyPotential Enhancement of Bioactivity
EsterificationCarboxylic AcidsIncreased LipophilicityImproved cell membrane permeability and bioavailability
AlkylationAlkyl HalidesModified Polarity and SizeAltered receptor binding and target specificity
AcylationAcyl ChloridesModified PolarityEnhanced stability and targeted activity
OxidationOxidizing AgentsFormation of Quinones/Oxidized DerivativesNovel mechanisms of action

In-depth Elucidation of Molecular Mechanisms of Action

While preliminary studies have indicated that this compound possesses antioxidant, cardioprotective, and neuroprotective properties, the precise molecular mechanisms underlying these effects remain largely uncharacterized. smolecule.com Future research must focus on in-depth investigations to elucidate the specific cellular pathways and molecular targets modulated by this compound.

As a phenolic compound, its antioxidant properties are likely attributable to its ability to scavenge free radicals and protect cells from oxidative stress. smolecule.com The mechanism is thought to involve the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov However, the specific interactions with cellular antioxidant enzymes and signaling pathways need to be explored.

Research on its isomer, tyrosol, has provided a potential roadmap for these investigations. Studies on tyrosol have shown that its cardioprotective effects may be linked to the phosphorylation of key signaling proteins such as Akt, eNOS, and FOXO3a. wikipedia.org Furthermore, tyrosol was found to induce the expression of SIRT1, a protein involved in cellular stress resistance and longevity, in the heart following myocardial infarction. wikipedia.org It is crucial to determine if this compound acts through similar or distinct pathways. Future studies should employ techniques such as transcriptomics, proteomics, and metabolomics to identify the genes, proteins, and metabolic pathways that are significantly altered in response to treatment with this compound in relevant cell and animal models of disease.

Potential for Development in Pharmaceutical and Agrochemical Applications

The observed biological activities of this compound suggest significant potential for its development into new therapeutic and agricultural products.

Pharmaceutical Applications: The compound's antioxidant and cardioprotective effects are particularly promising for pharmaceutical development. smolecule.com Its isomer, 4-hydroxyphenethyl alcohol (tyrosol), has been identified as having potential as an anti-arrhythmia and cardiovascular drug. nih.govpharmacompass.com This provides a strong rationale for investigating this compound for similar applications. Future translational research should focus on evaluating its efficacy in preclinical models of cardiovascular diseases, such as myocardial ischemia and atherosclerosis. Furthermore, its reported neuroprotective effects warrant investigation for applications in neurodegenerative disorders. smolecule.com

Agrochemical Applications: Phenolic compounds are known to play a vital role in plant defense against pathogens and environmental stress. dergipark.org.tr Many natural phenols exhibit potent antimicrobial properties and are being explored as alternatives to synthetic pesticides in agriculture. mdpi.com For example, compounds like ferulic acid have shown significant antifungal activity against various plant pathogens. mdpi.com Given its phenolic structure, this compound could possess similar antimicrobial activities. Future research should screen the compound against a panel of common plant pathogens, including fungi and bacteria. Additionally, phenolic compounds can act as plant growth regulators. dergipark.org.tr Studies on 4-hydroxyphenethyl alcohol have shown that it can stimulate plant growth. pjoes.com Therefore, investigating the potential of this compound to enhance crop growth and resilience could open new avenues for its use in sustainable agriculture.

Investigation of Biosynthetic Pathways

This compound has been identified as a natural metabolite in various organisms, including the fungus Taiwanofungus camphoratus, the mango plant (Mangifera indica), and the yeast Saccharomyces cerevisiae. smolecule.com A thorough investigation into the biosynthetic pathways that produce this compound in these organisms is a critical area for future research.

In yeast, the production of the related compound 2-phenylethanol (B73330) (which lacks the ring hydroxyl group) occurs via two main routes: the de novo shikimate pathway and the bioconversion of L-phenylalanine via the Ehrlich pathway. nih.gov The Ehrlich pathway, which is generally more efficient, involves a three-step process: the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol by alcohol dehydrogenases. nih.govresearchgate.net

It is plausible that the biosynthesis of this compound follows a similar pathway, starting from L-tyrosine (which is hydroxylated L-phenylalanine). Research should focus on identifying and characterizing the specific enzymes—such as transaminases, decarboxylases, and reductases—that catalyze each step of this proposed pathway. Gene knockout studies and enzymatic assays could confirm the function of candidate genes. researchgate.net Understanding these pathways is not only of fundamental scientific interest but also crucial for developing biotechnological methods for the large-scale production of natural this compound using engineered microorganisms.

Proposed Biosynthetic Step (from L-Tyrosine)Potential Enzyme ClassSubstrateProduct
TransaminationAromatic aminotransferaseL-Tyrosinep-Hydroxyphenylpyruvate
DecarboxylationAromatic acid decarboxylasep-Hydroxyphenylpyruvatep-Hydroxyphenylacetaldehyde
ReductionAlcohol dehydrogenasep-Hydroxyphenylacetaldehyde4-Hydroxyphenethyl alcohol (Tyrosol)
Hydroxylation (Alternative Pathway)Hydroxylase (e.g., Cytochrome P450)2-PhenylethanolThis compound

Note: The table outlines a plausible pathway for the isomer Tyrosol, which serves as a model for investigating the specific pathway of this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Hydroxyphenethyl alcohol, and what factors influence reaction efficiency?

  • Methodological Answer : A common synthesis involves reacting 2-(2-methoxyphenyl)ethanol with cesium carbonate and methyl iodide in acetone at 0°C, yielding 82% product . Reaction efficiency depends on temperature control, stoichiometric ratios, and solvent polarity. Purification typically employs distillation or chromatography . Researchers should validate purity via HPLC or NMR to ensure reproducibility.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

PropertyValue/DescriptionMethod
Molecular FormulaC₈H₁₀O₂Mass spectrometry
Log Kp (skin permeability)-6.26 cm/sFranz cell assay
SolubilityHighly water-solubleShake-flask method
Stability under varying pH and temperature should be tested via accelerated degradation studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Per its MSDS, the compound is classified as acutely toxic (Category 4, oral) and causes severe eye damage (Category 1) . Mandatory precautions include:

  • Use of nitrile gloves, goggles, and fume hoods.
  • Immediate decontamination of spills with ethanol/water mixtures.
  • Storage in airtight containers at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the hydroxyl group position in this compound influence its biological activity compared to structural analogs (e.g., 4-Hydroxyphenethyl alcohol)?

  • Methodological Answer : Positional isomerism affects hydrogen bonding and receptor interactions. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets like GPCRs. Comparative in vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies (e.g., BBB permeability via PAMPA ) are recommended. Structural analogs like Tyrosol (4-Hydroxyphenethyl alcohol) show distinct antioxidant profiles, suggesting divergent mechanisms .

Q. How can contradictory solubility data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Researchers should:

  • Validate purity using DSC (melting point analysis) and GC-MS.
  • Reassess solubility via standardized shake-flask methods across solvents (e.g., water, DMSO) at 25°C .
  • Compare results with computational predictions (e.g., COSMO-RS models) to identify outliers .

Q. What experimental designs are suitable for studying the compound’s metabolic stability in hepatic models?

  • Methodological Answer :

In vitro assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

CYP enzyme inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

P-gp interaction : Perform bidirectional transport assays in Caco-2 cells to assess efflux ratios .
Include positive controls (e.g., verapamil for P-gp) and triplicate measurements to ensure statistical rigor .

Q. How can researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., reaction time, catalyst loading).
  • Use DOE (Design of Experiments) to optimize synthesis conditions.
  • Apply PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches. Pair with ANOVA for inter-group comparisons .

Q. How should researchers validate computational predictions of this compound’s Log P and pKa?

  • Methodological Answer : Compare in silico results (e.g., from ACD/Labs or MarvinSuite) with experimental

  • Log P: Measure via shake-flask/HPLC methods .
  • pKa: Use potentiometric titration or UV-spectrophotometric assays.
    Discrepancies >0.5 units warrant re-evaluation of computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphenethyl alcohol
Reactant of Route 2
2-Hydroxyphenethyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.